molecular formula C15H17F3N6 B2978576 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097925-08-9

2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2978576
CAS No.: 2097925-08-9
M. Wt: 338.338
InChI Key: YXXQWGBVEBILMP-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a sophisticated heterocyclic compound designed for advanced pharmaceutical research and drug discovery. This molecule features a pyrimidine core substituted with a trifluoromethyl group and is linked via a piperazine bridge to a second 6-methylpyrimidine moiety. The piperazine ring is a frequently employed structural component in FDA-approved drugs, valued for its ability to optimize the pharmacokinetic properties of lead molecules, often by acting as a basic and hydrophilic group to improve solubility or as a scaffold to correctly position pharmacophoric groups for target interaction . The strategic incorporation of the trifluoromethyl group is a common medicinal chemistry tactic, as this moiety enhances metabolic stability and increases the lipophilicity of a compound, which can improve membrane permeability and binding affinity . Compounds with this specific structural motif are investigated as versatile intermediates and key scaffolds in medicinal chemistry, particularly in the exploration of structure-activity relationships (SAR) for targeted therapies . Their well-defined synthetic routes ensure reproducibility for further derivatization and optimization during hit-to-lead campaigns. A primary research application for this class of molecules is in the development of kinase inhibitors. Heterocyclic compounds containing piperazine-linked pyrimidine structures, similar to this one, have demonstrated significant potential as potent and selective inhibitors of critical signaling pathways, such as the PI3K/AKT/mTOR cascade, which is ubiquitously dysregulated in various human cancers . For instance, related drugs like Palbociclib, Ribociclib, and Abemaciclib are approved CDK4/6 inhibitors that also feature a piperazine linker, highlighting the therapeutic relevance of this chemical architecture . The mechanism of action for such inhibitors typically involves competitive binding at the ATP pocket of the target kinase. The molecular architecture of this compound, with its multiple nitrogen-containing heterocycles, is designed to form critical hydrogen bonds with the hinge region of the kinase, while the piperazine linker projects into a solvent-exposed area, contributing to selectivity . Preclinical studies on analogous compounds have shown promising anti-proliferative effects in various cancer cell lines and in vivo xenograft models, achieving dose-dependent antitumor efficacy . This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers handling this compound should adhere to safe laboratory practices and consult its Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6/c1-10-7-13(20-9-19-10)23-3-5-24(6-4-23)14-8-12(15(16,17)18)21-11(2)22-14/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXQWGBVEBILMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant findings from recent studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine core with various substituents, including a trifluoromethyl group and a piperazine moiety. The molecular formula is C15H18F3N5C_{15}H_{18}F_{3}N_{5}, with a molecular weight of approximately 345.34 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cancer cells and potential as an antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to inhibit cell proliferation in various cancer cell lines. A notable study indicated that certain pyrimidine nucleoside analogs significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells, suggesting a promising avenue for further research on this compound's efficacy against cancer .

Antimicrobial Properties

In addition to anticancer activity, the compound has been explored for its antimicrobial effects. Research into related pyrimidine derivatives has revealed potential activity against pathogenic bacteria, indicating that modifications to the pyrimidine structure can enhance antibacterial properties .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. The piperazine ring is known for its ability to modulate receptor activity and enzyme functions, which may contribute to the compound's therapeutic effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions. One common method includes the reaction of appropriate piperazine derivatives with substituted pyrimidines under controlled conditions. For example, the reaction conditions often involve solvents such as dichloromethane and require careful temperature regulation to optimize yield .

Synthesis Table

StepReactantsConditionYield
1Piperazine derivative + PyrimidineMethylene dichloride, 30°C89.8%
2Intermediate + TriethylamineOvernight stirring at room temperature85%

Case Studies

A case study involving the application of similar compounds highlighted their effectiveness in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent response, reinforcing the need for further exploration into dosage optimization for therapeutic use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features References
Target Compound : 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine C₁₅H₁₇F₃N₇ 2-Me, 4-(piperazin-1-yl-6-Me-pyrimidin-4-yl), 6-CF₃ 352.34 Dual pyrimidine-piperazine core; trifluoromethyl enhances hydrophobicity.
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine C₁₃H₁₉F₃N₄ 2-t-Bu, 4-piperazinyl, 6-CF₃ 288.31 tert-Butyl group increases steric bulk; lower molecular weight.
2-Methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine C₁₆H₁₇F₃N₄OS 2-Me, 4-(thiophene-carbonyl-piperazinyl), 6-CF₃ 370.39 Sulfur-containing thiophene moiety; potential for enhanced π-π stacking.
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine C₉H₁₀F₃N₅ 4-piperazinyl, 6-CF₃ 245.20 Lacks 2-Me group; simpler structure with higher polarity.
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine C₁₃H₁₁F₃N₂O 2-Me, 4-CF₃, 6-(4-MeO-phenyl) 268.24 Aromatic methoxyphenyl group; likely improved UV absorption.

Physical and Chemical Properties

  • Boiling Points : The tert-butyl derivative (363.3°C at 760 mmHg) has a higher boiling point than the target compound (estimated lower due to reduced bulk) .
  • Solubility : Piperazine-containing compounds (e.g., CAS 845616-55-9) exhibit moderate water solubility, while thiophene derivatives (CAS 2034602-66-7) may have lower solubility due to hydrophobic sulfur .
  • Stability : Trifluoromethyl groups generally enhance metabolic stability across all analogs .

Q & A

Q. Q1. What are the established synthetic routes for 2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, and what are the critical reaction conditions?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:

  • Piperazine Functionalization : Reacting 6-methylpyrimidin-4-amine with a piperazine derivative under Buchwald-Hartwig amination conditions (Pd catalysis, 80–100°C, 12–24 hours) to form the piperazine-pyrimidine core .
  • Trifluoromethyl Introduction : Using trifluoromethylation agents (e.g., CF3_3Cu) or pre-functionalized trifluoromethyl precursors in a Suzuki-Miyaura coupling .
  • Final Coupling : Combining intermediates via SNAr (nucleophilic aromatic substitution) at elevated temperatures (100–120°C) in polar aprotic solvents (DMF or DMSO) .
    Critical factors include temperature control, catalyst loading (e.g., 5–10 mol% Pd), and inert atmosphere to prevent side reactions.

Q. Q2. How can structural elucidation of this compound be performed using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization : Use vapor diffusion with solvents like DCM/hexane or methanol/water to grow high-quality crystals .
  • Data Collection : Employ a synchrotron or Cu-Kα radiation source (λ = 1.5418 Å) for high-resolution data.
  • Refinement : Use SHELX software (e.g., SHELXL) for structure solution and refinement. Key parameters include R-factor (<5%), thermal displacement ellipsoids, and hydrogen bonding networks .
    For non-crystalline samples, complementary techniques like 19^{19}F NMR and HRMS are recommended to confirm trifluoromethyl positioning .

Advanced Research Questions

Q. Q3. How can researchers optimize synthetic yield while minimizing impurities such as regioisomers or dehalogenation byproducts?

Methodological Answer:

  • Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction kinetics .
  • Byproduct Mitigation : For regioisomers, employ directing groups (e.g., nitro or amino substituents) to control substitution patterns. For dehalogenation, replace Pd catalysts with Ni-based systems in trifluoromethyl coupling steps .
  • Purification : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to isolate the target compound from impurities like unreacted piperazine or trifluoromethyl precursors .

Q. Q4. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50​ values) across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzymatic assays) and ensure consistent cell lines/passage numbers .
  • Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC purity >98%) and solvent effects (DMSO concentration ≤0.1%) .
  • Mechanistic Follow-Up : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities, bypassing indirect activity assays .

Q. Q5. How can environmental fate studies be designed to assess the compound’s persistence and transformation products?

Methodological Answer:

  • Abiotic Degradation : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 7–9, UV light at 254 nm) and analyze products via LC-QTOF-MS .
  • Biotic Degradation : Use OECD 301B Ready Biodegradability Test with activated sludge, monitoring parent compound depletion and metabolite formation (e.g., piperazine cleavage products) .
  • Computational Modeling : Apply EPI Suite to predict logP (lipophilicity) and BioHCwin for biodegradation half-life, guiding experimental prioritization .

Q. Q6. What computational approaches are suitable for predicting binding modes of this compound with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB: 2ITO for kinase domains). Optimize trifluoromethyl interactions via fluorine mapping .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on piperazine-pyrimidine flexibility and solvent accessibility of the trifluoromethyl group .
  • Free Energy Calculations : Apply MM/GBSA to quantify binding energy contributions, prioritizing residues within 4 Å of the compound .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility Reassessment : Perform shake-flask method in PBS (pH 7.4) and biorelevant media (FaSSIF/FeSSIF) at 25°C and 37°C. Compare with published data using identical analytical methods (e.g., UV-Vis at λmax_{max} 270 nm) .
  • Stability Studies : Conduct forced degradation (40°C/75% RH for 4 weeks) and monitor via UPLC-PDA. Identify degradation pathways (e.g., hydrolysis at the piperazine linkage) using HRMS/MS .
  • Inter-laboratory Collaboration : Share samples with independent labs to validate findings and identify methodological variables (e.g., sonication time in solubility assays) .

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